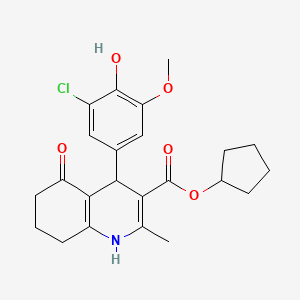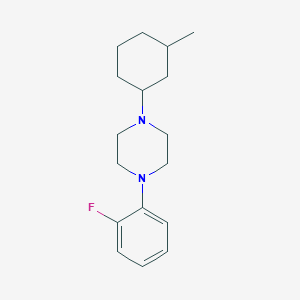![molecular formula C17H15ClF3NO4 B5217379 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide acts as a competitive antagonist of the 5-HT2A receptor, which is a G protein-coupled receptor that mediates the effects of serotonin in the brain. By binding to the receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide blocks the binding of serotonin and other agonists, thereby inhibiting the downstream signaling pathways that are activated by the receptor. This results in a decrease in the activity of the 5-HT2A receptor, which has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
The blockade of the 5-HT2A receptor by N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to produce various biochemical and physiological effects. In animal models, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to reduce the behavioral and neurochemical abnormalities associated with schizophrenia, including hyperactivity, stereotypy, and dopamine release. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to reduce anxiety-like behavior and increase social interaction in animal models of anxiety and depression. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and glutamate systems, which are also implicated in neuropsychiatric disorders.
実験室実験の利点と制限
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the 5-HT2A receptor, which allows for precise manipulation of the receptor activity. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations associated with the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide in laboratory experiments. The cost of the compound may be a limiting factor, and the synthesis method requires specialized equipment and expertise. Additionally, the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide may be influenced by factors such as the dose, route of administration, and species differences, which should be taken into account in experimental design.
将来の方向性
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide. One area of focus is the development of more selective and potent antagonists of the 5-HT2A receptor, which may have improved therapeutic potential for neuropsychiatric disorders. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide as a tracer in PET imaging studies may provide insights into the role of the 5-HT2A receptor in various brain disorders. Further studies are also needed to elucidate the mechanisms underlying the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide on other neurotransmitter systems and to determine the optimal dose and administration route for therapeutic use. Overall, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has significant potential for advancing our understanding of the neurobiology of neuropsychiatric disorders and may have future applications in drug discovery and development.
合成法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis method of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective antagonist of the 5-HT2A receptor, a subtype of the serotonin receptor that plays a crucial role in various physiological and pathological processes. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been used as a pharmacological tool to investigate the role of the 5-HT2A receptor in various animal models of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide has been used as a tracer in positron emission tomography (PET) imaging studies to visualize the distribution and density of the 5-HT2A receptor in the human brain.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-5-4-10(18)8-11(12)17(19,20)21/h4-8H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZANZYVWDDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217322.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5217331.png)
![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)

![N-[2-(2-methoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5217349.png)

![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)
![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)
methyl]butanamide](/img/structure/B5217395.png)